Reduced Lipophilicity Compared to 2-Cyclopropyl Analog Improves Predicted Solubility and Drug-Likeness
The target compound demonstrates a significantly lower computed partition coefficient (XLogP3 = 0.6) compared to its 2-cyclopropyl-substituted analog (XLogP3 = 1.2) [1]. This 0.6 log unit reduction in lipophilicity is expected to translate into improved aqueous solubility and a better alignment with Lipinski's Rule of Five, making it a more attractive starting point for oral drug development where lower LogP correlates with reduced off-target binding and metabolic clearance [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 3-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile (CAS 2034555-80-9) – XLogP3 1.2 |
| Quantified Difference | ΔXLogP3 = –0.6 (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
For drug discovery programs prioritizing oral bioavailability, a lower LogP scaffold reduces the risk of attrition due to poor solubility and high metabolic turnover, making this compound a more developable starting point.
- [1] PubChem CID 121170592. 3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile. Computed Properties. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 1997, 23 (1–3), 3–25. DOI: 10.1016/S0169-409X(96)00423-1 View Source
